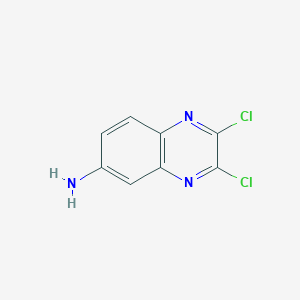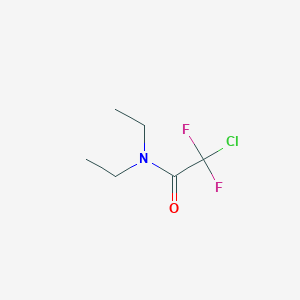
2-chloro-N,N-diethyl-2,2-difluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N,N-diethyl-2,2-difluoroacetamide is a chemical compound with the molecular formula C6H10ClF2NO and a molecular weight of 185.6 g/mol . This compound is characterized by its pale yellow to colorless oil appearance and has a boiling point of approximately 196.3°C . It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
The synthesis of 2-chloro-N,N-diethyl-2,2-difluoroacetamide involves several steps. One common method includes the reaction of diethylamine with 2,2-difluoroacetyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
2-Chloro-N,N-diethyl-2,2-difluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Common reagents used in these reactions include strong bases like sodium hydroxide, nucleophiles like ammonia, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-N,N-diethyl-2,2-difluoroacetamide has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N,N-diethyl-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can act as an acylating agent, modifying proteins and enzymes by forming covalent bonds with nucleophilic residues. This can alter the activity of the target molecules and affect various biochemical pathways .
Comparación Con Compuestos Similares
2-Chloro-N,N-diethyl-2,2-difluoroacetamide can be compared with other similar compounds, such as:
2-Chloro-2,2-difluoroacetamide: This compound lacks the diethyl groups and has different reactivity and applications.
N,N-Diethyl-2,2-difluoroacetamide: This compound lacks the chlorine atom, which affects its chemical properties and reactivity.
The presence of both chlorine and diethyl groups in this compound makes it unique, providing specific reactivity and applications that are not shared by its analogs.
Propiedades
Fórmula molecular |
C6H10ClF2NO |
|---|---|
Peso molecular |
185.60 g/mol |
Nombre IUPAC |
2-chloro-N,N-diethyl-2,2-difluoroacetamide |
InChI |
InChI=1S/C6H10ClF2NO/c1-3-10(4-2)5(11)6(7,8)9/h3-4H2,1-2H3 |
Clave InChI |
LVLSLVAFJWKHHE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


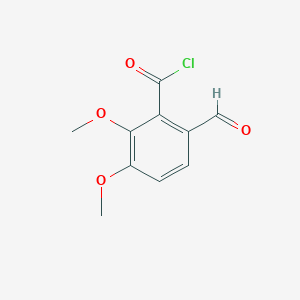
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)
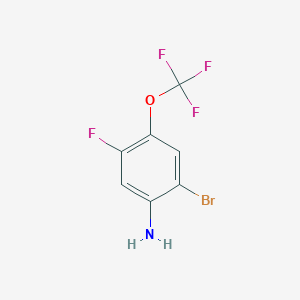


![Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12845077.png)
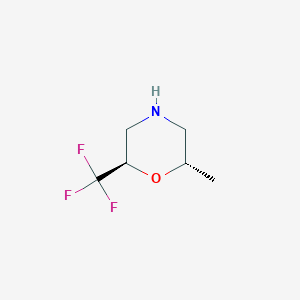
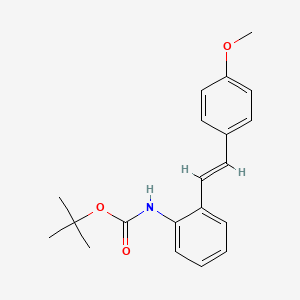
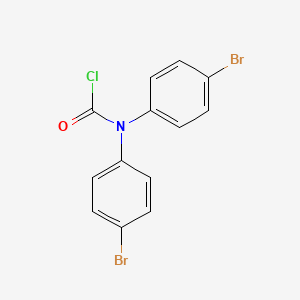
![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)

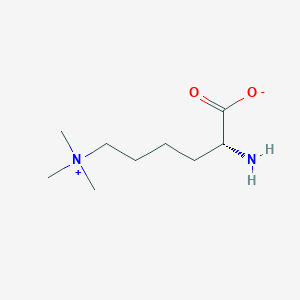
![(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid](/img/structure/B12845121.png)
